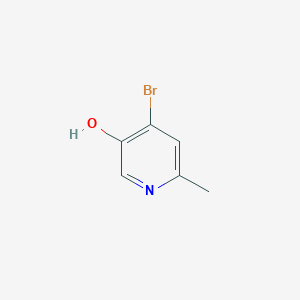

4-Bromo-6-methylpyridin-3-ol

Descripción general

Descripción

4-Bromo-6-methylpyridin-3-ol is a chemical compound with the molecular formula C6H6BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 6th position, and a hydroxyl group at the 3rd position on the pyridine ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methylpyridin-3-ol can be achieved through various synthetic routes. One common method involves the bromination of 6-methylpyridin-3-ol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or distillation techniques .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-6-methylpyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiols in the presence of a base.

Major Products Formed

Aplicaciones Científicas De Investigación

4-Bromo-6-methylpyridin-3-ol has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Bromo-6-methylpyridin-3-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-6-methylpyridine: Similar structure but with the bromine atom at the 2nd position.

6-Bromo-3-hydroxypyridine: Similar structure but without the methyl group.

4-Bromo-2-methylpyridine: Similar structure but with the methyl group at the 2nd position.

Uniqueness

4-Bromo-6-methylpyridin-3-ol is unique due to the specific positioning of the bromine, methyl, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Actividad Biológica

4-Bromo-6-methylpyridin-3-ol is a pyridine derivative characterized by a bromine atom at the 4th position, a methyl group at the 6th position, and a hydroxyl group at the 3rd position on the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₆H₆BrNO

- Molecular Weight : 188.03 g/mol

- Structure :

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

-

Antimicrobial Activity

- Exhibits broad-spectrum antimicrobial properties against various bacteria and fungi.

- Effective against Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli.

-

Antifungal Activity

- Demonstrates efficacy against common fungal pathogens such as Candida albicans.

- Studies show that its antifungal activity is comparable to established antifungal agents like fluconazole.

-

Anticancer Properties

- Preliminary studies suggest potential anticancer effects, particularly through apoptosis induction in cancer cell lines.

The mechanism of action for this compound is multifaceted:

- Enzyme Interaction : It may inhibit specific enzymes involved in metabolic pathways, affecting drug metabolism.

- Receptor Binding : The compound's structural features allow it to interact with various biological receptors, modulating their activity and influencing cellular responses.

Table 1: Summary of Biological Activities

Specific Research Examples

- Antimicrobial Study : A study demonstrated that this compound exhibited an MIC of 15.625 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial properties .

- Antifungal Efficacy : In a comparative study, the compound showed antifungal activity against C. albicans with an MIC value comparable to fluconazole, suggesting potential as an antifungal agent .

- Cancer Research : Preliminary findings indicate that this compound can induce apoptosis in certain cancer cell lines, warranting further investigation into its potential as an anticancer therapeutic .

Propiedades

IUPAC Name |

4-bromo-6-methylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-5(7)6(9)3-8-4/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJDEFSSYYYNJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.